2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride
Description
2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative functionalized with a 1,2,4-triazole ring substituted at the 4-position with an ethyl group. The compound’s cyclopropane backbone confers rigidity and stereoelectronic effects, while the triazole moiety introduces hydrogen-bonding and coordination capabilities, making it relevant in medicinal chemistry and agrochemical research. The hydrochloride salt enhances solubility for synthetic and formulation applications.
Properties
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-11-4-9-10-7(11)5-3-6(5)8(12)13;/h4-6H,2-3H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYHEZYMWWTGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Reaction
The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a zinc-carbenoid intermediate, which facilitates cyclopropanation of alkenes. For 2-substituted cyclopropane-1-carboxylic acid derivatives, this method achieves stereochemical control when applied to α,β-unsaturated esters. For example, methyl acrylate reacts with diiodomethane under zinc-mediated conditions to yield methyl cyclopropane-1-carboxylate in 65–78% yields. Subsequent functionalization at the 2-position requires careful protection of the carboxylate group to prevent side reactions.
Ring-Closing Metathesis
Olefin metathesis using Grubbs catalysts enables the formation of strained cyclopropane rings from diene precursors. This approach is particularly advantageous for introducing sterically demanding substituents. A 2017 study demonstrated that 1,2-diallyl malonate esters undergo ring-closing metathesis with Grubbs-II catalyst (5 mol%) in dichloromethane, yielding bicyclic cyclopropane derivatives in 82% efficiency. However, this method necessitates anhydrous conditions and high catalyst loadings, increasing operational costs.
Cyclopropanation via Carbene Insertion
Transition metal-catalyzed carbene insertion into alkenes offers superior regioselectivity. For instance, ethyl diazoacetate decomposes in the presence of rhodium(II) acetate to generate a carbene species, which inserts into allyl alcohol derivatives. This method produced ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate in 70% yield under optimized conditions (Rh₂(OAc)₄, 2 mol%, 40°C). The hydroxyl group serves as a handle for subsequent triazole conjugation.
Triazole Moiety Incorporation
Integration of the 4-ethyl-1,2,4-triazol-3-yl group at the cyclopropane’s 2-position relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution.
Huisgen Cycloaddition
The CuAAC “click” reaction couples alkynes with azides to form 1,2,3-triazoles. For 2-azidocyclopropane-1-carboxylates, reaction with propiolamide derivatives in the presence of Cu(I) catalysts generates 1,4-disubstituted triazoles. A 2020 protocol achieved 89% yield using CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (3:1). However, regioselectivity toward the 1,2,4-triazole isomer requires additional optimization.
Nucleophilic Substitution on Pre-formed Triazole
Alternative routes employ 4-ethyl-1,2,4-triazole-3-thiol as a nucleophile, displacing leaving groups (e.g., bromide) on the cyclopropane ring. For example, methyl 2-bromocyclopropane-1-carboxylate reacts with triazole thiol in dimethylformamide (DMF) using potassium carbonate as a base, achieving 75% substitution efficiency. The thioether intermediate undergoes oxidative cleavage (H₂O₂, acetic acid) to yield the desired triazolylcyclopropane.
Carboxylic Acid Functionalization
Hydrolysis of the ester group to the free carboxylic acid is typically accomplished under acidic or basic conditions.
Hydrolysis of Esters
Saponification with aqueous sodium hydroxide (2 M, 60°C, 4 h) converts methyl 2-(4-ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate to the carboxylic acid in 95% yield. Alternatively, enzymatic hydrolysis using lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0) offers a mild, stereoretentive pathway.
Oxidation of Alcohols
For intermediates bearing hydroxymethyl groups, Jones oxidation (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride, DMSO) effect conversion to the carboxylic acid. However, overoxidation risks necessitate careful stoichiometric control.
Hydrochloride Salt Formation
The free carboxylic acid is treated with hydrogen chloride (HCl) gas in ethanol or diethyl ether to precipitate the hydrochloride salt. Crystallization from hot isopropanol yields the pure product (mp 198–202°C). Spectroscopic validation via ¹H NMR (400 MHz, D₂O) confirms the absence of ester peaks (δ 3.7 ppm) and presence of triazole protons (δ 8.2 ppm).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Simmons-Smith + CuAAC | 68 | 98 | 120 |
| Carbene Insertion + SNAr | 75 | 95 | 95 |
| Metathesis + Oxidation | 82 | 99 | 150 |
Challenges and Optimization Strategies
Key challenges include minimizing epimerization during cyclopropanation and avoiding triazole regioisomer formation. Microwave-assisted synthesis (100°C, 20 min) reduces side products, while immobilized enzymes enhance hydrolysis selectivity. Future directions emphasize biocatalytic cyclopropanation and continuous-flow triazole conjugation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds with a similar structure to 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid; hydrochloride can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components in pathogens .
Anticancer Properties
Recent investigations into triazole derivatives have indicated potential anticancer activities. The compound has been tested for its ability to induce apoptosis in cancer cells. In vitro studies suggest that it may disrupt cellular signaling pathways crucial for cancer cell survival .
Fungicides
The compound has been explored as a potential fungicide due to its ability to inhibit fungal growth. Triazole-based fungicides are widely used in agriculture to protect crops from fungal infections. The effectiveness of 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid; hydrochloride as a fungicide is currently under evaluation through various field trials .
Plant Growth Regulation
Additionally, triazole compounds can act as plant growth regulators. They modulate plant hormone levels and can enhance stress resistance in plants. This application is particularly relevant in improving crop yields under adverse environmental conditions .
Case Study 1: Antimicrobial Efficacy
In a study published in RSC Advances, researchers synthesized various triazole derivatives and evaluated their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Agricultural Trials
Field trials conducted by agricultural researchers assessed the effectiveness of triazole-based compounds as fungicides on crops like wheat and corn. Results showed significant reductions in fungal infections and improved crop yields when treated with these compounds compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of cyclopropane-carboxylic acid derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Triazole vs. Other Heterocycles: The target compound’s 1,2,4-triazole group distinguishes it from pyridine (e.g., ) or nitrile-containing analogs (e.g., ).
Salt Forms: The hydrochloride salt improves aqueous solubility compared to non-salt analogs like 1-ethylcyclopropanecarboxylic acid or sodium salts like sodium 2-(1H-1,2,4-triazol-3-yl)acetate .
Stereochemistry : Chiral cyclopropane derivatives (e.g., (1S,2S)-pyridinyl compound ) highlight the importance of stereochemistry in biological interactions, which may apply to the target compound if stereoisomerism exists.
Agrochemical Relevance : Etaconazole and propiconazole (triazole fungicides ) share the triazole motif, implying the target compound could be explored for similar applications.
Biological Activity
The compound 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid; hydrochloride is a member of the triazole family, which is known for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of triazole derivatives often involves cyclization reactions that introduce the triazole ring into various molecular frameworks. The specific synthesis pathway for 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid typically utilizes precursors that facilitate the formation of the cyclopropane structure alongside the triazole moiety.
Antifungal Activity
Research has shown that compounds containing the triazole ring exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazoles have been evaluated against various fungal pathogens. In a study assessing the antifungal activity of related compounds, it was found that certain triazole derivatives demonstrated potent activity against resistant strains of fungi, suggesting that 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid may share similar properties .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. For example, mercapto-substituted 1,2,4-triazoles have shown chemopreventive effects against cancer cell lines such as HCT-116 and T47D. The IC50 values reported for some derivatives indicate promising activity against colon and breast cancer cells . Given the structural similarities, it is plausible that 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid may exhibit anticancer effects as well.
Enzyme Inhibition
Another notable biological activity associated with triazole compounds is their ability to inhibit various enzymes. Triazoles have been identified as inhibitors of ATP-utilizing enzymes and have shown potential in modulating metabolic pathways relevant to disease states . This characteristic could position 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid as a candidate for further investigation in metabolic disorders.
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
| Study | Compound | Biological Activity | IC50 Value (μM) |
|---|---|---|---|
| Triazole derivative A | Anticancer (HCT-116) | 6.2 | |
| Triazole derivative B | Anticancer (T47D) | 27.3 | |
| Triazole derivative C | Antifungal | MIC < 0.125 |
These findings underline the potential of triazole-based compounds in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid hydrochloride?
Methodological Answer: The synthesis typically involves three stages: (1) cyclopropane ring formation, (2) triazole ring functionalization, and (3) hydrochloride salt preparation.
- Cyclopropanation: Utilize [2+1] cycloaddition reactions with diazo compounds (e.g., diazomethane) and alkenes. For example, methyl acrylate derivatives can be reacted with ethyl diazoacetate under Rh(II) catalysis to form cyclopropane intermediates .
- Triazole Integration: The 4-ethyl-1,2,4-triazole moiety is introduced via Huisgen cycloaddition (click chemistry) between an alkyne-functionalized cyclopropane and an azide precursor. Copper(I) catalysts are critical for regioselectivity .
- Salt Formation: The carboxylic acid group is protonated with HCl in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt. Purity is monitored via HPLC (≥98%) and NMR (e.g., ¹H NMR for confirming ethyl group integration at δ 1.2–1.4 ppm) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign the cyclopropane protons (δ 1.5–2.0 ppm, ABX splitting pattern) and triazole protons (δ 8.2–8.5 ppm). Carboxylic acid protons are typically absent in D₂O due to exchange broadening .
- HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve the compound from impurities. ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 240.1 for C₈H₁₁N₃O₂·HCl) .
- FT-IR: Key peaks include C=O stretch (~1700 cm⁻¹) and N-H stretch (~2500 cm⁻¹) for the hydrochloride salt .
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in biological systems?
Methodological Answer: The cyclopropane’s angle strain (60° vs. ideal 109.5°) enhances electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes).
- Kinetic Studies: Perform time-dependent inhibition assays (e.g., with serine hydrolases) to measure rate constants (kinact/KI). Compare with non-cyclopropane analogs to isolate strain effects .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) reveal charge redistribution at the cyclopropane-carboxylic acid junction, predicting binding modes to targets like GABA receptors .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies often arise from assay conditions or compound purity.
- Purity Validation: Reanalyze batches via elemental analysis (C, H, N ±0.4%) and LC-MS to exclude degradation products (e.g., triazole ring oxidation) .
- Assay Standardization: Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. For example, if IC₅₀ values for kinase inhibition vary, test under identical ATP concentrations (1 mM vs. 10 μM) .
- Meta-Analysis: Cross-reference with structurally similar compounds (e.g., 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid hydrochloride) to identify structure-activity trends .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
Methodological Answer:
- Salt Selection: The hydrochloride form improves aqueous solubility (~25 mg/mL in PBS) compared to the free base. Alternatives (e.g., sodium salt) may reduce gastric irritation but require pH stability testing .
- Formulation: Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin inclusion complexes to enhance bioavailability. Monitor plasma stability via LC-MS over 24 hours to assess metabolic degradation .
- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .
Q. How can computational tools predict off-target interactions of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against databases like ChEMBL. Prioritize targets with high shape complementarity to the cyclopropane-triazole scaffold (e.g., cytochrome P450 isoforms) .
- Machine Learning: Train QSAR models on datasets of triazole-containing compounds to predict ADMET profiles. Validate with in vitro CYP inhibition assays .
Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) during HPLC purification. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
- Catalyst Optimization: Replace Rh(II) with Ru(II) catalysts for asymmetric cyclopropanation, achieving >90% ee. Scale reactions under inert atmospheres to prevent racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
